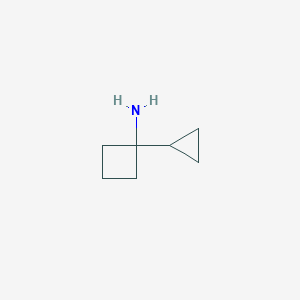
1-Cyclopropylcyclobutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropylcyclobutan-1-amine is an organic compound with the molecular formula C7H13N . This compound features a cyclopropyl group attached to a cyclobutanamine structure, making it a unique member of the cycloalkane family. Cycloalkanes are cyclic hydrocarbons with one or more rings of carbon atoms .
Métodos De Preparación
The synthesis of 1-Cyclopropylcyclobutan-1-amine can be approached through several methods:
Alkylation of Glycine Equivalents: This method involves the alkylation of glycine equivalents with 1,2-electrophiles.
Intramolecular Cyclization: This approach uses γ-substituted amino acid derivatives to form the cyclopropane ring.
Cyclopropanation of Alkenes: This method involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-Cyclopropylcyclobutan-1-amine undergoes various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents.
Substitution: It can undergo nucleophilic substitution reactions with alkyl halides.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: LiAlH4, hydrogen gas with palladium catalyst.
Nucleophiles: Ammonia (NH3), alkyl halides.
Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Cyclopropylcyclobutan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: Its unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is utilized in the production of polymers, catalysts, and other functional materials.
Mecanismo De Acción
The mechanism by which 1-Cyclopropylcyclobutan-1-amine exerts its effects involves interactions with molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, influencing various biochemical processes . The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-Cyclopropylcyclobutan-1-amine can be compared with other cycloalkane derivatives:
Cyclopropane: Known for its high reactivity due to ring strain.
Cyclobutane: Less reactive than cyclopropane but still exhibits significant ring strain.
Cyclopentane: More stable due to reduced ring strain.
The uniqueness of this compound lies in its combination of cyclopropyl and cyclobutanamine structures, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H13N |
|---|---|
Peso molecular |
111.18 g/mol |
Nombre IUPAC |
1-cyclopropylcyclobutan-1-amine |
InChI |
InChI=1S/C7H13N/c8-7(4-1-5-7)6-2-3-6/h6H,1-5,8H2 |
Clave InChI |
QYJQABNGXUHAOU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(C2CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


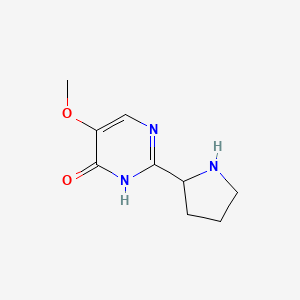
![8,8-Difluoro-4-azabicyclo[5.1.0]octane](/img/structure/B13205152.png)
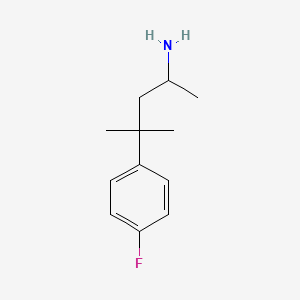
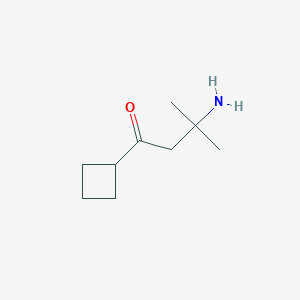
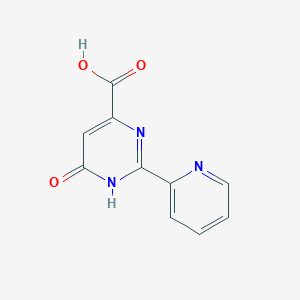
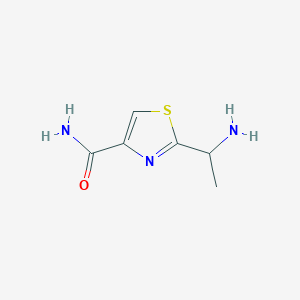
![{2-[4-Fluoro-3-(trifluoromethyl)phenyl]oxan-3-yl}methanol](/img/structure/B13205188.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(2-nitrophenyl)propanoate](/img/structure/B13205196.png)
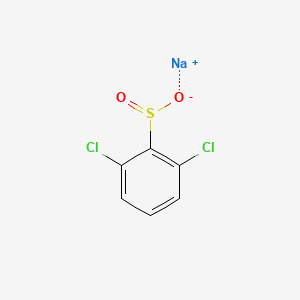
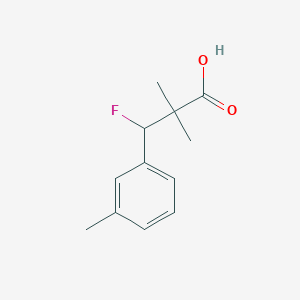
![Methyl 7-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate](/img/structure/B13205206.png)
![2-Amino-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]butanamide](/img/structure/B13205215.png)


